{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” is a compound that has been synthesized and studied for its potential anticancer properties . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which have been widely investigated for their pharmacological properties .
Synthesis Analysis
The compound is synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . The chemical structures of the synthesized compounds were characterized by 1H NMR, IR, and MS spectroscopic methods .
Molecular Structure Analysis
The molecular structure of “this compound” was characterized using various spectroscopic methods including 1H NMR, IR, and MS .
Chemical Reactions Analysis
The compound undergoes an amidation reaction for its synthesis . Further chemical reactions of the compound have not been explicitly mentioned in the available literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point and yield were determined during its synthesis .
Scientific Research Applications
Cytotoxic Activities
Research by Mehdhar et al. (2022) focused on synthesizing thiophene derivatives for evaluating their cytotoxic activities against human cancer cell lines. The study included nucleophilic substitution reactions using compounds such as 2-mercapto-1,3,4-thiadiazole and found promising results in sensitizing HepG2 cells to the cytotoxicity of sorafenib, thereby significantly decreasing the IC50 value (Mehdhar et al., 2022).
Crystal Structures of Mercapto Functionalized Thiadiazoles
A study by Hipler et al. (2003) explored the synthesis and crystal structures of mercapto functionalized 1,3,4-thiadiazoles. This included an analysis of the molecular structure and interactions in compounds like 2-mercapto-5-methyl-1,3,4-thiadiazole, revealing insights into their molecular behavior (Hipler et al., 2003).
Spectral Characteristics and Synthesis
Zadorozhnii et al. (2019) described the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, based on N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides. The study detailed the process and structural confirmation of the synthesized compounds, offering insights into their potential applications (Zadorozhnii et al., 2019).
Antimicrobial Studies
Research by Ameen and Qasir (2017) explored the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives and their preliminary antimicrobial study. This study aimed to discover new derivatives with potential antibacterial and antifungal activities, thus contributing to the understanding of these compounds in therapeutic contexts (Ameen & Qasir, 2017).
Chemical Sensor Development
Mashhadizadeh et al. (2008) developed carbon paste electrodes based on self-assembled mercapto compounds like 2-mercapto-5-(1-methyl-5-nitroimidazole-2-yl)-1,3,4-thiadiazole for potentiometric determination of Cu(II) ions. This study demonstrated the potential of these compounds in creating efficient sensors for metal ion detection in various samples (Mashhadizadeh et al., 2008).
Interaction with Molecular Iodine
Ivolgina and Chernov'yants (2018) investigated the interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine. This study provided a foundation for exploring new antithyroid drugs, highlighting the compound's potential in medical research (Ivolgina & Chernov'yants, 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the signal transducer and activator of transcription 3 (stat3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact with its target proteins and modulate their activity
Biochemical Pathways
If the compound does indeed target stat3, it could potentially affect pathways related to cell growth, apoptosis, and immune response .
Result of Action
If the compound acts on stat3, it could potentially influence cell growth and apoptosis, among other cellular processes .
Action Environment
Factors such as pH and temperature could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, including this compound, have been used to synthesize new compounds . The structures of these new compounds were confirmed by 1H NMR and 13C NMR
Cellular Effects
Some 1,3,4-thiadiazole derivatives have been shown to induce cell cycle progression through G1 into S phase in cells
Molecular Mechanism
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), a related compound, has been studied . The study showed that AMT can be converted into different structures via protonation reactions
Temporal Effects in Laboratory Settings
The synthesis of related thiadiazole derivatives has been reported . These derivatives were obtained under optimal conditions, and their yields were influenced by the choice of solvent and the presence of certain reagents .
Metabolic Pathways
The electrochemical behavior of a related compound, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), has been studied . The study proposed an E–pH diagram for different structures of AMT at various pH values .
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS3/c11-5(4-2-1-3-13-4)8-6-9-10-7(12)14-6/h1-3H,(H,10,12)(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIUJUHUCFDTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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